molecular formula C37H41FN2O5 B601597 3-Oxo Atorvastatin tert-Butyl Ester CAS No. 134394-98-2

3-Oxo Atorvastatin tert-Butyl Ester

Cat. No.: B601597
CAS No.: 134394-98-2
M. Wt: 612.75
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo Atorvastatin tert-Butyl Ester involves multiple steps, starting from the basic structure of Atorvastatin. One common method involves the protection of the hydroxyl groups of Atorvastatin with tert-butyl ester groups, followed by oxidation to introduce the oxo group . The reaction conditions typically involve the use of protecting agents such as tert-butyl dimethylsilyl chloride and oxidizing agents like pyridinium chlorochromate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-Oxo Atorvastatin tert-Butyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate, tert-butyl hydroperoxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various derivatives of Atorvastatin, such as hydroxylated and alkylated forms, which are used in further pharmaceutical applications .

Scientific Research Applications

Synthesis and Characterization

3-Oxo Atorvastatin tert-Butyl Ester serves as a precursor for the synthesis of atorvastatin and its derivatives. The compound can be synthesized through various methods, which typically involve the conversion of atorvastatin tert-butyl ester into its oxo form. The characterization of this compound often employs techniques such as X-ray powder diffraction and differential scanning calorimetry to confirm the purity and structural integrity of the synthesized product .

The primary application of this compound lies in its function as an intermediate in the production of atorvastatin, which is widely used to lower cholesterol levels. As a competitive inhibitor of HMG-CoA reductase, atorvastatin effectively reduces low-density lipoprotein (LDL) cholesterol and triglycerides while slightly increasing high-density lipoprotein (HDL) cholesterol levels .

Key Pharmacological Effects:

  • Cholesterol Reduction: Atorvastatin significantly lowers total cholesterol and LDL cholesterol levels.
  • Cardiovascular Benefits: It is prescribed for patients with dyslipidemia and cardiovascular diseases to mitigate risks associated with arteriosclerosis and coronary heart disease .

Case Studies and Research Findings

Recent studies have explored the structural modifications of atorvastatin derivatives to enhance their pharmacological profiles. For instance, research has indicated that altering specific positions on the atorvastatin molecule can yield compounds with improved efficacy or reduced side effects .

Case Study Example:

A study focused on a lactone–atorvastatin prodrug revealed that modifications at position 3 of pyrrole could lead to diastereomeric drugs with distinct pharmacological effects. This research utilized computational docking simulations to assess biological activity against standard atorvastatin, demonstrating how structural variations can influence therapeutic outcomes .

Future Directions in Research

The ongoing research into this compound suggests several potential avenues:

  • Development of Novel Derivatives: Continued exploration of structural modifications could lead to new statin formulations with enhanced efficacy or reduced adverse effects.
  • Sustainability in Synthesis: Investigating greener synthesis methods could improve the environmental impact associated with atorvastatin production.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo Atorvastatin tert-Butyl Ester is unique due to its specific structural modifications, which provide distinct pharmacological properties and potential advantages in drug development. Its Boc-protected oxo-derivative form allows for targeted chemical reactions and modifications, making it a valuable intermediate in pharmaceutical synthesis .

Biological Activity

Overview

3-Oxo Atorvastatin tert-Butyl Ester is a synthetic derivative of atorvastatin, primarily known for its role as an HMG-CoA reductase inhibitor. This compound plays a significant role in cholesterol metabolism by inhibiting the mevalonate pathway, which is crucial for cholesterol synthesis. The molecular formula of this compound is C37H41FN2O5, with a molecular weight of 612.75 g/mol.

The primary action of this compound is the inhibition of the HMG-CoA reductase enzyme. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a precursor in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound leads to a decrease in cholesterol levels in the bloodstream, particularly low-density lipoprotein (LDL) cholesterol.

Key Biochemical Pathways

  • Mevalonate Pathway : The inhibition results in reduced levels of cholesterol and other isoprenoids, which are essential for various cellular functions.
  • Cellular Effects : In hepatocytes, this compound enhances LDL receptor expression, promoting the clearance of LDL from circulation.

In vitro Studies

In laboratory settings, this compound has demonstrated significant biological activity:

  • Cholesterol Synthesis Inhibition : Studies have shown that this compound effectively decreases cholesterol synthesis in cultured hepatocytes.
  • Cell Signaling Modulation : It alters various signaling pathways involved in lipid metabolism and gene expression related to cholesterol homeostasis.

Comparative Analysis with Other Statins

CompoundIC50 (nM)Mechanism of Action
This compoundNot specifiedHMG-CoA reductase inhibition
Atorvastatin8HMG-CoA reductase inhibition
Simvastatin6HMG-CoA reductase inhibition
Rosuvastatin2HMG-CoA reductase inhibition

The comparative analysis indicates that while this compound's exact IC50 value is not specified, it operates through a similar mechanism as other statins but may exhibit unique pharmacological properties due to its structural modifications .

Case Studies and Clinical Implications

While specific clinical trials focusing exclusively on this compound are scarce, its relationship to atorvastatin allows for extrapolation of its potential clinical benefits:

  • Cardiovascular Health : As with atorvastatin, it is anticipated that this compound could contribute to cardiovascular disease prevention through effective lipid management.
  • Research Applications : Its utility as an intermediate in pharmaceutical synthesis positions it as a valuable compound in drug development processes targeting cholesterol-related disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Oxo Atorvastatin tert-Butyl Ester, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves β-keto ester intermediates (e.g., tert-butyl 3-oxobutanoate analogs) and stereoselective reduction. Key steps include:

  • Enolate formation : Using chiral catalysts (e.g., LHMDS) to control the configuration of hydroxyl groups during reduction .
  • Protection/deprotection strategies : tert-Butyl esters are often employed for carboxylate protection due to their stability under basic conditions, as seen in Atorvastatin intermediate synthesis .
  • Chromatographic purification : Reverse-phase HPLC ensures enantiomeric purity, critical for biological activity .
    Methodological guidance: Optimize solvent polarity and temperature during reduction to minimize racemization .

Q. Which analytical techniques are recommended for quantifying this compound in reaction mixtures?

  • HPLC-UV : Use C18 columns with mobile phases like acetonitrile/0.1% trifluoroacetic acid (TFA) for baseline separation. Detection at 240–260 nm is optimal for β-keto esters .
  • LC-MS/MS : Provides high sensitivity for trace analysis, especially in biological matrices. Electrospray ionization (ESI) in positive mode is preferred .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR confirm structural integrity, particularly for distinguishing keto-enol tautomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments of this compound derivatives?

  • X-ray crystallography : Definitive proof of configuration for crystalline intermediates .
  • Chiral derivatization : Use Mosher’s acid to assign absolute configuration via 19F^{19}\text{F}-NMR .
  • Computational modeling : Density Functional Theory (DFT) predicts vibrational frequencies (IR) and NMR chemical shifts to validate experimental data .

Q. What strategies mitigate degradation of this compound during long-term storage?

  • Temperature control : Store at –20°C under inert gas (argon) to prevent hydrolysis of the tert-butyl ester .
  • Lyophilization : For solid-state stability, lyophilize with cryoprotectants (e.g., trehalose) to avoid keto-enol shifts .
  • Impurity monitoring : Accelerated stability studies (40°C/75% RH) with LC-MS identify degradation pathways (e.g., oxidation at the 3-oxo group) .

Q. How can enantiomeric impurities in this compound be quantified during process scale-up?

  • Chiral stationary phases : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .
  • Validation protocols : Follow ICH Q2(R1) guidelines for limit of detection (LOD < 0.1%) and precision (RSD < 2%) .

Q. What in vitro models are suitable for studying the metabolic stability of this compound?

  • Hepatocyte incubations : Human primary hepatocytes assess esterase-mediated hydrolysis to the active acid form .
  • Microsomal assays : Monitor CYP450-mediated oxidation using LC-MS/MS. Include NADPH cofactors to simulate hepatic metabolism .

Q. Data Contradictions and Methodological Challenges

Q. Discrepancies in reported synthetic yields: How to troubleshoot?

  • Reagent purity : Ensure tert-butyl acetoacetate precursors are anhydrous (Karl Fischer titration) to avoid side reactions .
  • Catalyst screening : Test alternative catalysts (e.g., BINAP-ruthenium complexes) if enantiomeric excess (ee) is inconsistent .

Q. Conflicting NMR data for keto-enol tautomerism: How to validate?

  • Variable-temperature NMR : Observe coalescence of peaks at elevated temperatures to confirm tautomeric equilibrium .
  • IR spectroscopy : Compare carbonyl stretches (1700–1750 cm1^{-1} for keto vs. 1600–1650 cm1^{-1} for enol) .

Properties

IUPAC Name

tert-butyl (5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H41FN2O5/c1-24(2)34-33(36(44)39-28-14-10-7-11-15-28)32(25-12-8-6-9-13-25)35(26-16-18-27(38)19-17-26)40(34)21-20-29(41)22-30(42)23-31(43)45-37(3,4)5/h6-19,24,29,41H,20-23H2,1-5H3,(H,39,44)/t29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXLKFSRLPMJPO-GDLZYMKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(=O)CC(=O)OC(C)(C)C)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](CC(=O)CC(=O)OC(C)(C)C)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H41FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 2
3-Oxo Atorvastatin tert-Butyl Ester
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